![molecular formula C9H8O3 B1611104 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde CAS No. 99385-88-3](/img/structure/B1611104.png)
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde
Overview
Description
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, also known as HDBF-6-CHO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile intermediate in the synthesis of various bioactive molecules, and it has been used in several studies to investigate its mechanism of action and physiological effects. In
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde , have been studied for their potential anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These compounds are considered promising for the development of targeted therapies with minimal side effects.
Antimicrobial Agents
The structural features of benzofuran compounds make them suitable candidates for antimicrobial therapy. Certain benzofuran derivatives have shown potent antibacterial activity, which is crucial in the fight against antibiotic-resistant bacteria . The hydroxyl groups and other substituents on the benzofuran nucleus enhance this activity, making it a valuable scaffold in drug discovery.
Organic Synthesis
In organic chemistry, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde serves as a versatile building block. It is used in the synthesis of complex polycyclic benzofuran compounds through methods like free radical cyclization cascades and proton quantum tunneling, which allow for the construction of intricate benzofuran ring systems with high yield and fewer side reactions .
Drug Discovery
The inherent reactivity and unique chemical structure of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde make it an invaluable tool in the synthesis of innovative drug candidates. Its role in the development of new therapeutic agents, particularly those with anti-hepatitis C virus activity, highlights its importance in pharmaceutical research .
Biochemical Research
In biochemical research, benzofuran derivatives are used to study biological activities and understand the relationship between structure and bioactivity. The compound’s ability to interact with biological systems is essential for exploring its potential as a natural drug lead compound .
Agrochemical Development
Beyond pharmaceuticals, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is also used in the field of agrochemical development. Its chemical properties are exploited to create advanced crop protection agents, contributing to the synthesis of compounds that can enhance agricultural productivity .
Mechanism of Action
Target of Action
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, a benzofuran derivative, has been found to have strong biological activities Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally improved by modifications to the benzofuran core .
Result of Action
Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The stability and efficacy of benzofuran derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h3-5,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJCYCHRQDSXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543933 | |
Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde | |
CAS RN |
99385-88-3 | |
Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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